molecular formula C11H14N2O3 B12977221 methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B12977221
M. Wt: 222.24 g/mol
InChI Key: CQQUUACOHGDPSD-BQBZGAKWSA-N
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Description

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylpyridine with an appropriate oxazine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature, pressure, and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles to replace specific atoms or groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the oxazine ring system and the carboxylate group allows for specific interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Uniqueness

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate stands out due to its specific stereochemistry and the presence of methyl groups at the 2 and 3 positionsCompared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .

Biological Activity

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
CAS Number: 2439093-45-3

The compound features a pyrido[3,2-b][1,4]oxazine structure, which is known for its diverse biological activities. The presence of the dimethyl and carboxylate groups enhances its potential for interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could potentially bind to various receptors, influencing signal transduction pathways.
  • Antioxidant Activity: The structure suggests possible antioxidant properties that could protect cells from oxidative stress.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds within the pyrido[3,2-b][1,4]oxazine class. For instance:

  • Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound exhibit significant cytotoxic effects. For example, a related compound showed a GI50 value of 3.18 µM against MCF-7 breast cancer cells, indicating strong inhibitory potential compared to conventional chemotherapeutics like cisplatin and doxorubicin .

Neuroprotective Effects

Research indicates that derivatives of this compound may also have neuroprotective properties:

  • Neuroinflammation Studies: Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory responses. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in MCF-7 cells (GI50 = 3.18 µM)
NeuroprotectiveModulation of neuroinflammatory responses
Enzyme InteractionPotential inhibition of metabolic enzymes

Case Study 1: Anticancer Activity

In a study published in Tetrahedron, researchers synthesized various substituted pyrido[3,2-b][1,4]oxazine derivatives and evaluated their anticancer activity against several cell lines. The study found that certain modifications significantly enhanced cytotoxicity against breast and cervical cancer cell lines .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of pyrido derivatives revealed their ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. These findings suggest a therapeutic role for compounds like this compound in neurodegenerative disease models .

Future Directions

Further research is needed to fully understand the biological activity and therapeutic potential of this compound. Key areas for exploration include:

  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and efficacy in live models.
  • Mechanistic Studies: Detailed investigations into its molecular interactions with specific biological targets.
  • Formulation Development: Exploring drug formulation strategies to enhance bioavailability and therapeutic effectiveness.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1

InChI Key

CQQUUACOHGDPSD-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C(N1)N=CC(=C2)C(=O)OC)C

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C

Origin of Product

United States

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